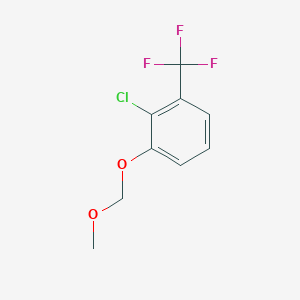
2-Chloro-1-(methoxymethoxy)-3(trifluoromethyl)benzene
Übersicht
Beschreibung
2-Chloro-1-(methoxymethoxy)-3(trifluoromethyl)benzene (2C1M3TFMB) is a halogenated aromatic compound that has been studied for its potential applications in a variety of scientific fields. Its unique chemical structure has allowed it to be used in synthesis, research, and experiments in the lab.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(methoxymethoxy)-3(trifluoromethyl)benzene has been studied for its potential applications in a variety of scientific fields. It has been used in the synthesis of pharmaceuticals, such as anticonvulsants and anti-inflammatory drugs. It has also been studied for its potential use in the synthesis of polymers and other materials. Additionally, 2-Chloro-1-(methoxymethoxy)-3(trifluoromethyl)benzene has been used in the synthesis of organic compounds, such as dyes and pigments, as well as in the synthesis of metal complexes.
Wirkmechanismus
2-Chloro-1-(methoxymethoxy)-3(trifluoromethyl)benzene has been studied for its potential mechanism of action. It has been suggested that the compound acts as an electron-withdrawing group, which can affect the reactivity of a molecule. Additionally, the compound has been studied for its ability to act as an acid-base catalyst, which can increase the rate of certain chemical reactions.
Biochemical and Physiological Effects
2-Chloro-1-(methoxymethoxy)-3(trifluoromethyl)benzene has been studied for its potential biochemical and physiological effects. It has been suggested that the compound has the potential to act as an antioxidant, which can protect cells from oxidative stress. Additionally, the compound has been studied for its potential to inhibit the growth of certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-1-(methoxymethoxy)-3(trifluoromethyl)benzene has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it a useful tool for research and experimentation. Additionally, the compound is relatively stable, which makes it a good choice for long-term experiments. However, the compound is also toxic, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research into 2-Chloro-1-(methoxymethoxy)-3(trifluoromethyl)benzene. One potential direction is to further explore its potential applications in the synthesis of pharmaceuticals, polymers, and other materials. Additionally, further research could be done to explore the compound’s potential to act as an antioxidant and its potential to inhibit the growth of certain bacteria and fungi. Finally, further research could be done to explore the compound’s potential mechanism of action and its potential toxicity.
Eigenschaften
IUPAC Name |
2-chloro-1-(methoxymethoxy)-3-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3O2/c1-14-5-15-7-4-2-3-6(8(7)10)9(11,12)13/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQPPKYHVMSCMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=CC(=C1Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(methoxymethoxy)-3(trifluoromethyl)benzene | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-4-phenylbenzo[h]quinazoline](/img/structure/B6315068.png)
![2-[(1,1-Dimethylethyl)thio]-N-[2-(diphenylphosphinyl)ethyl]-ethanamine](/img/structure/B6315080.png)
![N-[2-(Diphenylphosphinyl)ethyl]-2-(phenylthio)-ethanamine](/img/structure/B6315086.png)


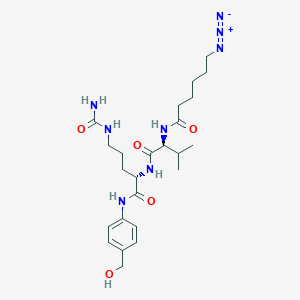
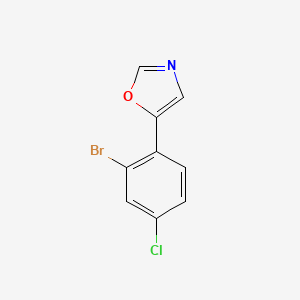

![4-[(3,3-Difluoroazetidin-1-yl)methyl]aniline](/img/structure/B6315135.png)

![3-Iodo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B6315142.png)
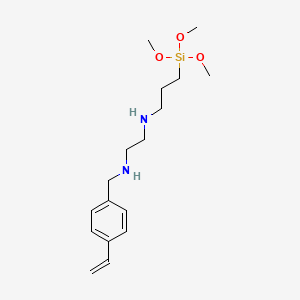
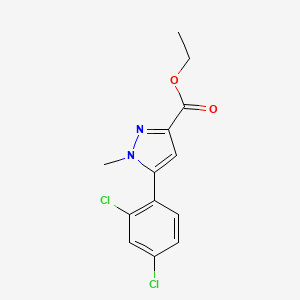
![Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH](/img/structure/B6315159.png)